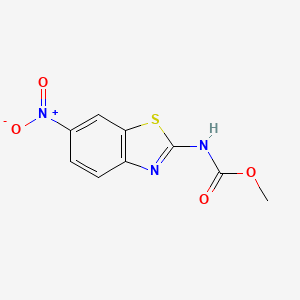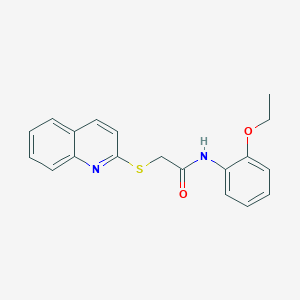![molecular formula C14H6ClN3O3 B5723502 {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5723502.png)
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile, also known as CNF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNF is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 220-222°C.
作用機序
The mechanism of action of {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile is not well understood, but it is believed to involve the formation of a charge-transfer complex between the {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile molecule and the target molecule. This complex formation leads to changes in the fluorescence properties of {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile, allowing for the detection of the target molecule.
Biochemical and Physiological Effects:
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells, and it has also been used for the detection of intracellular pH changes.
実験室実験の利点と制限
One of the main advantages of using {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile in lab experiments is its excellent fluorescence properties, which allow for the detection of target molecules with high sensitivity and specificity. Additionally, {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile is its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence properties.
将来の方向性
There are several potential directions for future research on {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile. One area of interest is the development of {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile-based sensors for the detection of various analytes, including biomolecules, metal ions, and environmental pollutants. Additionally, {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile could be used as a platform for the development of fluorescent probes with improved sensitivity and selectivity. Finally, further studies are needed to better understand the mechanism of action of {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile and its potential applications in various fields.
合成法
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile can be synthesized using various methods, including the Knoevenagel condensation reaction between 2-chloro-5-nitrobenzaldehyde and malononitrile in the presence of a catalyst such as piperidine. The reaction is carried out in refluxing ethanol for several hours, and the resulting product is purified through recrystallization.
科学的研究の応用
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been shown to exhibit excellent fluorescence properties, making it an attractive candidate for bioimaging applications. Additionally, {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.
特性
IUPAC Name |
2-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClN3O3/c15-13-3-1-10(18(19)20)6-12(13)14-4-2-11(21-14)5-9(7-16)8-17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTVRMLKBLTTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}propanedinitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)


![1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)

![6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5723478.png)
![N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5723486.png)

![4-{[(6-bromo-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5723505.png)

![4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5723515.png)